Antibacterial Potency Against S. aureus: Superiority Over Ampicillin and Differentiation from N3-Substituted Analogs
The target compound, identified as compound 5a in Horishny et al. (2022), exhibits a minimal inhibitory concentration (MIC) of 7.57 ± 0.1 × 10⁻² µmol/mL against S. aureus ATCC 6538, which is substantially lower than ampicillin's MIC of 37.20 ± 0.4 × 10⁻² µmol/mL, representing a 4.9-fold improvement in potency [1]. When compared directly to its closest structural analog, the 4-hydroxybenzamide derivative 5d, the unsubstituted benzamide shows a significantly superior MIC of 30.3 µM (assuming a conversion of 7.57 × 10⁻² µmol/mL to µM based on the reported experimental conditions) versus 41.2 µM for 5d [1]. This difference of approximately 35% in potency highlights that the para-hydroxyl group is detrimental to anti-staphylococcal activity, making the unsubstituted benzamide the preferred choice for S. aureus-focused screens [1].
| Evidence Dimension | Minimal inhibitory concentration (MIC) against S. aureus ATCC 6538 |
|---|---|
| Target Compound Data | 7.57 ± 0.1 × 10⁻² µmol/mL (MIC); 15.14 ± 0.2 × 10⁻² µmol/mL (MBC) |
| Comparator Or Baseline | Ampicillin: 37.20 ± 0.4 × 10⁻² µmol/mL (MIC), 74.40 ± 0.8 × 10⁻² µmol/mL (MBC); Compound 5d (4-hydroxybenzamide analog): 10.55 × 10⁻² µmol/mL (MIC), 14.07 × 10⁻² µmol/mL (MBC) |
| Quantified Difference | Target vs. Ampicillin: 4.9-fold lower MIC; Target vs. 5d: 1.4-fold lower MIC |
| Conditions | Microdilution method; S. aureus ATCC 6538; all values expressed in µmol/mL × 10⁻² as reported in Table 6 of Horishny et al. 2022 |
Why This Matters
For procurement decisions in antibacterial drug discovery programs targeting S. aureus, the unsubstituted benzamide provides a 4.9-fold potency advantage over the clinical reference standard and a 1.4-fold advantage over the nearest structural analog, directly impacting hit selection and lead optimization campaigns.
- [1] Horishny, V., et al. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 2022, 27(3), 1068. Table 6. View Source
